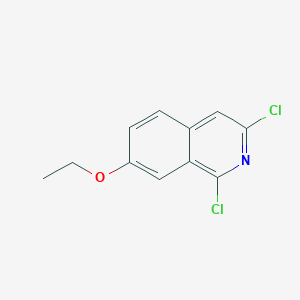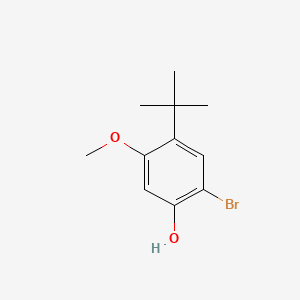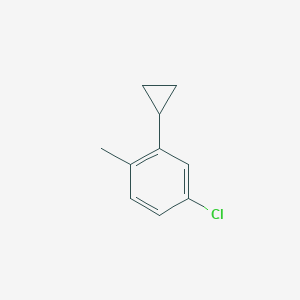![molecular formula C9H5F3N2O2 B13709157 3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13709157.png)
3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole is a chemical compound known for its unique structural features and significant applications in various fields of scientific research. The compound contains a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxadiazole ring. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole typically involves the reaction of 3-(trifluoromethoxy)phenylboronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which utilizes palladium catalysts to facilitate the formation of the desired product . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in compounds with different functional groups replacing the trifluoromethoxy group.
Scientific Research Applications
3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole has a wide range of applications in scientific research, including:
Biology: It is employed in the study of biological systems, often as a probe to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, including its use in the development of drugs targeting specific diseases.
Industry: It is utilized in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, often through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)phenylboronic acid: A precursor in the synthesis of 3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole.
4-(Trifluoromethoxy)phenylboronic acid: Another compound with similar structural features and applications.
(E)-3-(4-(Trifluoromethoxy)phenyl)propenoic acid: A related compound with different functional groups but similar chemical properties.
Uniqueness
This compound stands out due to its unique combination of the trifluoromethoxy group and the oxadiazole ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H5F3N2O2 |
|---|---|
Molecular Weight |
230.14 g/mol |
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]-1,2,5-oxadiazole |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)15-7-3-1-2-6(4-7)8-5-13-16-14-8/h1-5H |
InChI Key |
GNNZIBVGIJENJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NON=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13709119.png)



![[S(R)]-N-[(1S)-1-(2',6'-Diisopropyl)-(1,1'-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13709142.png)


